molecular formula C21H23N3O3 B14085265 N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide

N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide

Cat. No.: B14085265
M. Wt: 365.4 g/mol
InChI Key: SODWWYRQUDPOGO-UHFFFAOYSA-N
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Description

N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo-dioxole ring fused with a piperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide typically involves multiple steps. One common method starts with the treatment of piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol as a solvent . The reaction mixture is then subjected to various purification steps, including extraction with dichloromethane (DCM), washing with water, and drying over anhydrous sodium sulfate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide stands out due to its unique combination of a benzo-dioxole ring and a piperazine moiety. This structural uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H23N3O3/c25-21(22-18-8-9-19-20(15-18)27-16-26-19)24-13-11-23(12-14-24)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,22,25)

InChI Key

SODWWYRQUDPOGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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